Product packaging for CC-90003(Cat. No.:)

CC-90003

Cat. No.: B1150051
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of the Mitogen-Activated Protein Kinase (MAPK)/ERK Signaling Cascade in Cellular Physiology

The MAPK/ERK pathway is a three-tiered kinase cascade. numberanalytics.comscienceopen.com It is typically initiated by the binding of extracellular ligands, such as growth factors, to cell surface receptors, particularly receptor tyrosine kinases (RTKs). wikipedia.orgqiagen.comnumberanalytics.comcreative-diagnostics.comscienceopen.com This binding event triggers the activation of small GTPases, most notably the RAS proteins (KRAS, HRAS, and NRAS), which act as molecular switches. wikipedia.orgqiagen.comnumberanalytics.comnih.govmdpi.com Activated RAS then recruits and activates RAF proteins (ARAF, BRAF, and CRAF), which are MAP3Ks (MAPK kinase kinases). qiagen.comnumberanalytics.comcreative-diagnostics.comnih.govnih.gov Activated RAF phosphorylates and activates MEK proteins (MEK1 and MEK2), which are MAP2Ks (MAPK kinases). qiagen.comnumberanalytics.comcreative-diagnostics.comnih.gov Finally, activated MEK phosphorylates and activates the terminal kinases of this cascade, ERK1 and ERK2 (collectively referred to as ERK). wikipedia.orgqiagen.comnumberanalytics.comcreative-diagnostics.comnih.gov

Upon activation, ERK translocates to various cellular compartments, including the nucleus, where it phosphorylates a wide array of substrates. wikipedia.orgqiagen.com These substrates include transcription factors, kinases, and other regulatory proteins, ultimately leading to changes in gene expression and cellular behavior. wikipedia.orgqiagen.comnumberanalytics.comcreative-diagnostics.com The precise cellular outcome of ERK activation is context-dependent and influenced by the specific stimulus, cell type, and the strength and duration of the signal. researchgate.netnih.gov

Dysregulation of the MAPK/ERK Pathway in Oncogenesis

Aberrant activation of the MAPK/ERK signaling pathway is a prevalent event in a significant proportion of human cancers. qiagen.comnih.govnih.govoncotarget.comaacrjournals.org This dysregulation can arise from various genetic and epigenetic alterations in components of the pathway or their upstream regulators. nih.govoncotarget.comspandidos-publications.com The resulting constitutive activation of the pathway promotes uncontrolled cell proliferation, enhanced cell survival, resistance to apoptosis, and facilitates processes like migration and invasion, all hallmarks of cancer. creative-diagnostics.comnih.govnih.govoncotarget.comspandidos-publications.commdpi.comtandfonline.comresearchgate.net

Role of RAS/RAF/MEK/ERK Axis in Tumor Cell Proliferation and Survival

The core RAS/RAF/MEK/ERK axis plays a central role in driving tumor progression. Mutations in RAS genes are among the most common oncogenic alterations in human cancers, occurring in approximately 30% of all tumor types. nih.govmdpi.comoncotarget.comhematologyandoncology.net These mutations, particularly in KRAS, lock the RAS protein in its active GTP-bound state, leading to persistent downstream signaling through the RAF-MEK-ERK cascade. nih.govmdpi.comnih.govmdpi.com Similarly, mutations in BRAF, most notably the BRAFV600E mutation, result in constitutive activation of BRAF, bypassing the need for upstream RAS activation and driving MEK-ERK signaling. nih.govnih.gov

The sustained activation of ERK downstream of mutated RAS or RAF promotes tumor cell proliferation by regulating the cell cycle and inhibiting pro-apoptotic molecules. creative-diagnostics.comresearchgate.netaacrjournals.org It also contributes to tumor cell survival by modulating the activity of apoptotic regulators. creative-diagnostics.comresearchgate.net The aberrant signaling through this axis provides a significant growth and survival advantage to cancer cells. nih.govspandidos-publications.com

Clinical Challenges in Targeting KRAS-Mutant and BRAF-Mutant Cancers

Despite the clear role of the MAPK/ERK pathway in cancer, effectively targeting this cascade, particularly in KRAS-mutant and BRAF-mutant cancers, has presented significant clinical challenges. While inhibitors targeting BRAF and MEK have shown success in specific contexts, such as BRAFV600E-mutant melanoma, responses can be limited by the emergence of acquired resistance. aacrjournals.orgaacrjournals.org

Targeting KRAS-mutant cancers has been particularly challenging historically, as KRAS was long considered "undruggable" due to its structural properties and high affinity for GTP. hematologyandoncology.netmdpi.comscirp.org Although recent breakthroughs have led to the development of inhibitors specifically targeting the KRASG12C mutation, the efficacy in some cancer types, such as colorectal cancer, remains suboptimal. hematologyandoncology.netnih.govmdpi.comscirp.org Resistance mechanisms, including reactivation of the MAPK pathway or activation of alternative signaling pathways, frequently emerge, limiting the durability of response to targeted therapies. nih.govspandidos-publications.comhematologyandoncology.netnih.govmdpi.comscirp.org

Rationale for Direct Extracellular Signal-Regulated Kinase (ERK) Inhibition in Cancer Therapy

Given the central role of ERK as the convergence point of the MAPK cascade and its direct involvement in phosphorylating numerous downstream effectors that drive oncogenesis, directly inhibiting ERK has emerged as an attractive therapeutic strategy. aacrjournals.orgtandfonline.comresearchgate.netnih.govnih.gov Targeting ERK directly could potentially overcome some of the limitations encountered with upstream inhibitors, such as paradoxical pathway activation observed with some RAF inhibitors in certain RAS-mutant contexts. portlandpress.com

Direct ERK inhibition aims to block the downstream signaling outputs regardless of the specific upstream activating mutation (e.g., in RAS or RAF). aacrjournals.org This approach holds promise for treating cancers driven by a variety of MAPK pathway alterations and potentially overcoming mechanisms of resistance to upstream inhibitors. aacrjournals.orgaacrjournals.orgaacrjournals.org Preclinical studies have indicated that ERK inhibitors can be effective in cancer cell lines with various MAPK pathway mutations and can overcome acquired resistance to MEK inhibitors. aacrjournals.orgaacrjournals.org

Historical Context of ERK Inhibitor Development

The recognition of the MAPK/ERK pathway's importance in cancer fueled efforts to develop targeted inhibitors against its components. Early drug development focused on upstream kinases like RAF and MEK. researchgate.netnih.govportlandpress.comscielo.br While these efforts yielded clinically approved drugs, the development of direct ERK inhibitors lagged behind. nih.govaacrjournals.org

The perception that inhibiting MEK, the direct upstream kinase of ERK, would be sufficient to block ERK signaling initially limited the focus on ERK inhibitors. portlandpress.com However, a deeper understanding of the complex and dynamic nature of the ERK signaling network, including feedback loops and scaffolding proteins, highlighted the potential advantages of directly targeting ERK. portlandpress.com

Properties

Molecular Formula

C22H21ClN4O4

Appearance

Solid powder

Purity

> 98%

Synonyms

CC-90003;  CC 90003;  CC90003.; 

Origin of Product

United States

Discovery and Preclinical Characterization of Cc 90003 As a Covalent Extracellular Signal Regulated Kinase Erk Inhibitor

Origin and Structural Design Principles of CC-90003

The structural design of this compound was informed by an analysis of the ERK1 and ERK2 kinases in the context of the entire kinome. nih.gov This approach aimed to identify structural features that would confer specificity and potency towards ERK1/2.

Structure-Activity Relationship (SAR) Studies in ERK Inhibitor Development

While detailed, specific structure-activity relationship studies for this compound itself are not extensively detailed in the provided information, the design of this compound was based on understanding the structural characteristics of ERK1 and ERK2. nih.gov The broader field of ERK inhibitor development involves SAR studies to optimize potency, selectivity, and pharmacokinetic properties. The design of this compound, as a covalent inhibitor, likely involved exploring electrophilic groups capable of targeting a specific cysteine residue in the ERK active site while maintaining favorable interactions with other parts of the kinase domain. nih.govmims.comresearchgate.netguidetopharmacology.orgguidetomalariapharmacology.orguni.lu

Specificity for ERK1 and ERK2 Kinases within the Kinome

This compound has demonstrated potent and selective inhibition of ERK1 and ERK2. In biochemical, cellular, and mass spectrometry assays encompassing 347 kinases, this compound showed strong inhibition of ERK1 and ERK2 with half-maximal inhibitory concentrations (IC50s) in the 10 to 20 nmol/L range. nih.govmims.comnih.gov

A comprehensive kinase selectivity profile was evaluated using a 258-kinase biochemical assay panel and an ActivX cellular kinase screening assay. In the biochemical panel, this compound exhibited significant inhibition (<50%) of 213 kinases, moderate inhibition (50%–80%) of 28 kinases, and >80% inhibition of 17 kinases. nih.govnih.gov In the cellular kinase screening using A375 BRAF V600E–mutant melanoma cells, only 5 out of 194 kinases (ERK1, ERK2, MKK4, MKK6, and FAK) were inhibited by >80% at a concentration of 1 µmol/L. nih.govnih.gov Further analysis indicated that, in addition to ERK1/2, this compound significantly inhibited three off-target kinases: KDR, FLT3, and PDGFRα. nih.govnih.gov

The kinase selectivity profile of this compound is summarized in the table below, based on the provided data:

Assay TypeNumber of Kinases EvaluatedInhibition LevelNumber of Kinases
Biochemical Assay Panel258<50%213
50%–80%28
>80%17
Cellular Kinase Screening (ActivX)194>80%5 (ERK1, ERK2, MKK4, MKK6, FAK) nih.govnih.gov

Note: In addition to ERK1 and ERK2, off-target inhibition (>80%) was observed for KDR, FLT3, and PDGFRα in iterative analyses at biologically relevant concentrations. nih.govnih.gov

Biochemical and Biophysical Characterization of this compound

This compound is characterized by its mechanism of action as an irreversible covalent inhibitor of ERK1/2. nih.govmedchemexpress.com This mode of binding contributes to its sustained inhibitory effect on the kinase activity.

Irreversible and Covalent Binding Mechanism to ERK1/2

This compound functions as an irreversible and covalent inhibitor of ERK1/2. nih.govnih.govmedchemexpress.comnih.gov The covalent binding occurs at specific cysteine residues within the ATP binding site of the kinases: Cys183 in ERK1 and Cys164 in ERK2. nih.govmims.comresearchgate.netguidetopharmacology.orgguidetomalariapharmacology.orguni.lu This targeted cysteine is located in the activation loop (A-loop) of the ATP binding site. nih.govmims.com The covalent nature of the binding was confirmed through mass spectrometry assays. nih.govmims.com A structurally equivalent cysteine residue is present in a subset of human protein kinases, but this compound demonstrates selectivity for ERK1/2 among most kinases. nih.gov

Kinetic Studies of ERK1/2 Inhibition by this compound

This compound inhibits ERK1/2 activity with IC50 values in the 10 to 20 nmol/L range in biochemical and cellular assays. nih.govmims.comnih.gov As an irreversible inhibitor, its inhibitory profile is characterized by the formation of a stable covalent bond with the target kinase. While specific kinetic parameters such as the inactivation rate constant (k_inact) or the binding affinity (Ki) prior to covalent modification are not explicitly detailed in the provided snippets, the irreversible nature implies time-dependent inhibition and sustained target inactivation.

Target Occupancy Assays for ERK1/2 Engagement

Target occupancy assays have been employed to assess the direct engagement of this compound with its target, ERK1/2. nih.gov A novel assay was developed and utilized to measure the extent of direct target modification by this compound. nih.govmims.com These assays provide valuable insights into the mechanism of action and can help understand phenomena such as drug resistance. nih.govguidetopharmacology.orgcenmed.commims.com In a clinical study, a proprietary ELISA-based assay was used to measure the levels of ERK unbound to this compound in peripheral blood mononuclear cells, indicating target engagement in patients. guidetopharmacology.org

Kinase Selectivity Profiling of this compound

Kinase selectivity profiling is a critical step in characterizing kinase inhibitors to understand their potential on-target and off-target effects. reactionbiology.comreactionbiology.com For this compound, this profiling was conducted using a combination of biochemical, cellular, and mass spectrometry-based assays across a broad panel of kinases. aacrjournals.orgselleckchem.com

Broad Kinase Panel Screening and Off-Target Engagement

Broad kinase panel screening is employed to assess the inhibitory activity of a compound against a diverse set of kinases, providing insights into its selectivity profile and identifying potential off-target interactions. reactionbiology.comreactionbiology.com In a 258-kinase biochemical assay panel, this compound demonstrated significant inhibition (<50% inhibition) of 213 kinases and moderate inhibition (50%-80% inhibition) of 28 kinases. aacrjournals.orgselleckchem.com A higher level of inhibition (>80%) was observed for 17 kinases in this panel. aacrjournals.orgselleckchem.com

Cellular kinase screening using an ActivX platform in A375 BRAF V600E-mutant melanoma cells further evaluated the selectivity of this compound in a cellular context. aacrjournals.orgselleckchem.com At a concentration of 1 µmol/L, this compound inhibited >80% of the activity of 5 out of 194 kinases tested. aacrjournals.orgselleckchem.com

Summary of Kinase Inhibition in Biochemical and Cellular Assays:

Assay TypeNumber of Kinases TestedInhibition LevelNumber of Kinases
Biochemical258<50%213
Biochemical25850%-80%28
Biochemical258>80%17
Cellular194>80%5

These results indicate that while this compound shows potent inhibition of its intended targets, it also engages with a number of other kinases at varying degrees.

Specificity for ERK1/2 over Related Kinases

Despite inhibiting a number of kinases in broad panel screening, this compound exhibits strong inhibitory activity specifically against ERK1 and ERK2. aacrjournals.orgcovalx.comselleckchem.com Biochemical, cellular, and mass spectrometry assays involving a total of 347 kinases confirmed that this compound potently inhibits the kinase activities of ERK1 and ERK2 with IC50 values in the 10 to 20 nmol/L range. aacrjournals.orgcovalx.comselleckchem.com This demonstrates good kinase selectivity for the primary targets. aacrjournals.orgcovalx.comselleckchem.com

In the ActivX cellular kinase screening, the kinases inhibited by >80% at 1 µmol/L included ERK1 and ERK2, along with MKK4, MKK6, and FAK. aacrjournals.orgselleckchem.com Further evaluation of kinases showing >80% inhibition at 1 µmol/L in either biochemical or cellular assays revealed that, in addition to ERK1 and ERK2, this compound significantly inhibited three off-target kinases: KDR, FLT3, and PDGFRα. aacrjournals.orgselleckchem.com At the same concentration, no significant inhibition (<14%) was observed in a panel of 40 non-kinase enzymes and receptors. selleckchem.com

Kinases Significantly Inhibited by this compound (>80% inhibition at 1 µmol/L in cellular or biochemical assays):

Kinase
ERK1
ERK2
KDR
FLT3
PDGFRα
MKK4
MKK6
FAK

Note: KDR, FLT3, and PDGFRα were identified as significantly inhibited off-targets in addition to ERK1/2 based on further evaluation of kinases with >80% inhibition. aacrjournals.orgselleckchem.com MKK4, MKK6, and FAK were also inhibited by >80% in the cellular assay. aacrjournals.orgselleckchem.com

Implications of Off-Target Interactions on Cellular and Physiological Responses

Preclinical evaluation of this compound in dogs revealed signs consistent with peripheral neuropathy, which was reversible. nih.gov An investigation into the mechanism of this compound-induced peripheral neuropathy using an in vitro assay with human-induced pluripotent stem cell-derived peripheral neurons suggested that the disruption of neuronal electrophysiology was likely due to a combination of on-target ERK inhibition and off-target kinase inhibition, as well as translocator protein inhibition. nih.gov This highlights how off-target interactions, even alongside potent on-target activity, can contribute to observed physiological responses. nih.gov

The potential for off-target effects underscores the importance of comprehensive kinase profiling during drug discovery and preclinical development to better predict and understand a compound's full biological profile. reactionbiology.comreactionbiology.com

Molecular and Cellular Mechanisms of Action of Cc 90003 in Oncological Models

Disruption of MAPK Signaling Pathway Flux by CC-90003

This compound is characterized as a potent and irreversible inhibitor of ERK1 and ERK2 selleckchem.commedchemexpress.com. Its mechanism involves inhibiting ERK activity, thereby preventing the activation of downstream signaling events mediated by ERK abcam.commedkoo.comcancer.gov. This disruption targets a critical node in the MAPK pathway, which is often hyperactivated in tumors due to upstream alterations like mutations in RAS or BRAF researchgate.netnih.gov.

Inhibition of ERK Phosphorylation and Downstream Signaling

As an ERK1/2 inhibitor, this compound directly targets the phosphorylation of ERK proteins. Inhibition of ERK phosphorylation by this compound leads to the suppression of ERK-mediated signal transduction pathways abcam.commedkoo.comcancer.gov. This includes the modulation of downstream effectors involved in various cellular processes such as transcription, proliferation, and apoptosis imrpress.com. Studies have shown that this compound can potently reduce levels of downstream markers like Dusp4 and inhibit ERK phosphorylation for extended periods in cancer cell lines aacrjournals.org.

Impact on Cell Cycle Progression and Cell Proliferation

The MAPK/ERK pathway is a key regulator of cell cycle progression and cell proliferation abcam.commedkoo.comcancer.govimrpress.com. By inhibiting ERK activity, this compound disrupts these processes. Preclinical studies using proliferation assays have demonstrated potent in vitro antiproliferative activity of this compound across a range of cancer cell lines aacrjournals.org. This inhibition of proliferation is a direct consequence of interfering with the ERK-dependent signaling crucial for tumor cell growth and survival abcam.commedkoo.comcancer.gov. This compound has been shown to decrease the growth of cancer cells and induce cell cycle arrest aacrjournals.orgresearchgate.net.

Induction of Apoptosis and Programmed Cell Death by this compound

Beyond inhibiting proliferation, this compound has been shown to induce apoptosis, a form of programmed cell death, in cancer cells nih.govresearchgate.net. This cytotoxic effect contributes to its antineoplastic activity selleckchem.com. Studies in colorectal cancer cells, for instance, have indicated that this compound can suppress growth by inducing cell death, including apoptosis nih.govresearchgate.net. The induction of apoptosis by this compound is linked to its ability to disrupt the pro-survival signals mediated by the hyperactive MAPK/ERK pathway in cancer cells abcam.commedkoo.comcancer.gov. Research also suggests that this compound-induced cell death may involve the activation of reactive oxygen species (ROS) and be influenced by the tumor suppressor p53 nih.govresearchgate.netresearchgate.net.

Context-Dependent Antitumor Activity of this compound

The efficacy of this compound can vary depending on the genetic context of the cancer cells, particularly the mutational status of key components in the MAPK pathway like KRAS and BRAF.

Efficacy in KRAS-Mutant Cancer Cell Lines

Mutations in KRAS are prevalent in many cancer types and often lead to constitutive activation of the MAPK pathway, presenting a therapeutic challenge researchgate.netnih.gov. Preclinical studies have demonstrated that this compound is active in models of KRAS-mutant tumors researchgate.netnih.govaacrjournals.orgcovalx.com. In a panel of KRAS-mutant cancer cell lines, a significant percentage showed sensitivity to this compound inhibition in proliferation assays aacrjournals.org. For example, this compound demonstrated activity against a majority of tested KRAS-mutant cell lines, including those from pancreatic, lung, and colorectal cancers selleckchem.com. In some cases, this compound exhibited cytotoxic effects in these cell lines selleckchem.com.

Efficacy in BRAF-Mutant Cancer Cell Lines

Similar to KRAS mutations, BRAF mutations, particularly BRAF V600E, are known drivers of MAPK pathway activation in various cancers researchgate.netnih.gov. Cancer cells with BRAF mutations have shown particular sensitivity to this compound in preclinical testing selleckchem.comaacrjournals.org. A high percentage of tested BRAF-mutant cancer cell lines demonstrated sensitivity to this compound inhibition in proliferation assays aacrjournals.org.

Summary of this compound Activity in Mutant Cell Lines

The following table summarizes the observed sensitivity of KRAS- and BRAF-mutant cancer cell lines to this compound based on proliferation assays:

Cell Line Mutation StatusNumber of Cell Lines TestedNumber of Sensitive Cell Lines (GI₅₀ < 1 μmol/L)Percentage Sensitive
BRAF-mutant272593%
KRAS-mutant372876%

Data derived from proliferation assays aacrjournals.org.

Preclinical Efficacy of Cc 90003 in in Vitro and in Vivo Models

In Vitro Antiproliferative and Cytotoxic Activity

CC-90003 has demonstrated potent in vitro antiproliferative activity across a range of cancer cell lines selleckchem.comaacrjournals.org.

Cancer Cell Line Sensitivity Across Various Tumor Types

Activity of this compound was assessed in a 3-day proliferation assay across 240 cancer cell lines aacrjournals.org. The compound exhibited potent antiproliferative effects on cancer cells from various tumor types aacrjournals.org. Bioinformatics analyses indicated that tumors with BRAF mutations were particularly sensitive to this compound, with 25 out of 27 (93%) BRAF-mutant cell lines showing sensitivity (GI50 < 1 μmol/L) aacrjournals.org. This compound was also active against a significant proportion of KRAS-mutant cancer cell lines, specifically 28 out of 37 (76%) tested lines aacrjournals.org. Additionally, drug sensitivity analysis using the DepMap database suggested that colorectal cancer cell lines with elevated levels of TIMP1 expression were more responsive to this compound compared to those with low TIMP1 levels frontiersin.org.

Interactive Table: this compound Sensitivity in Cancer Cell Lines

Mutation StatusNumber of Cell Lines TestedNumber of Sensitive Cell Lines (GI50 < 1 μmol/L)Percentage Sensitive
BRAF-mutant272593%
KRAS-mutant372876%

Comparative Potency of this compound with Other ERK Inhibitors

This compound has shown favorable potency compared to other ERK inhibitors in in vitro settings aacrjournals.org. In HCT-116 colorectal cancer cells, this compound was more potent than GDC-0994 in reducing cell growth and uniquely induced cell death starting at a concentration of 1 μmol/L, unlike GDC-0994 or Vertex11e at concentrations up to 10 μmol/L aacrjournals.org. A comparison in a panel of six KRAS- and BRAF-mutant lung cancer cell lines revealed that this compound demonstrated potency that was either superior or comparable to BVD-523 and significantly improved over GDC-0994 in all tested lines aacrjournals.org.

Effects on Normal Cell Lines and Differential Sensitivity

Studies have also examined the effects of this compound on normal cell lines to assess differential sensitivity. This compound does not significantly inhibit the proliferation of normal lung fibroblasts or bronchial epithelial cells selleckchem.com. This suggests a degree of selectivity for cancer cells over these normal cell types.

In Vivo Antitumor Efficacy in Murine Xenograft Models

This compound has been evaluated for its antitumor efficacy in various murine xenograft models, including those with KRAS mutations and patient-derived xenografts selleckchem.comaacrjournals.org.

Inhibition of Tumor Growth in KRAS-Mutant Xenograft Models (e.g., HCT-116)

In in vivo studies using the HCT-116 KRAS-mutant colorectal cancer xenograft model in female athymic nude mice, this compound demonstrated inhibition of tumor growth selleckchem.comaacrjournals.org. Mice inoculated subcutaneously with HCT-116 cells were treated with this compound after tumors reached a certain volume aacrjournals.org. Both once-daily and twice-daily dosing schedules led to tumor growth inhibition (TGI) aacrjournals.org. The minimally efficacious dose in this model, demonstrating 65% TGI, was 50 mg/kg once daily aacrjournals.org.

Pharmacodynamic Assessment of ERK Inhibition in Preclinical Models

Pharmacodynamic assessments in preclinical models have focused on evaluating the extent and duration of ERK inhibition following treatment with this compound. These studies aim to confirm the compound's mechanism of action and establish relationships between exposure and target modulation.

In preclinical in vivo studies, a pharmacodynamic relationship was established for this compound. A reduction in levels of phosphorylated RSK (pRSK), a downstream target of ERK, was observed, consistent with the pharmacokinetics and binding kinetics of the inhibitor acs.org. In one study using a Calu-6 (KRAS Q61H) xenograft model, almost total knockdown of pRSK was observed at both 0.5 and 6 hours after the final dose of the compound acs.org.

An occupancy assay was utilized in a KRAS-mutant patient-derived xenograft (PDX) model of colorectal cancer to understand the mechanism of resistance researchgate.netnih.govaacrjournals.org. This unique assay provided insights into how this compound interacts with its target in a complex in vivo environment and potential mechanisms by which resistance could emerge researchgate.netnih.govaacrjournals.org.

In vitro studies using human induced pluripotent stem cell-derived peripheral neurons (hiPSC-PNs) on multielectrode arrays (MEA) were conducted to investigate the mechanism of this compound-induced peripheral neuropathy, an observed adverse effect researchgate.net. These studies revealed that this compound disrupted in vitro neuronal electrophysiology, likely through a combination of on-target ERK inhibition and off-target kinase and translocator protein inhibition researchgate.net. This highlights the importance of comprehensive pharmacodynamic assessments to understand both desired target engagement and potential off-target effects researchgate.net.

While specific quantitative data on the percentage of ERK inhibition or pRSK reduction at various time points or concentrations in preclinical models were mentioned in the search results, detailed numerical data suitable for comprehensive interactive tables were not consistently available across the snippets. However, the qualitative findings regarding pRSK knockdown in xenograft models provide clear evidence of target engagement in vivo acs.org.

Table 1: Summary of Pharmacodynamic Findings in Preclinical Models

Model TypeAssessment MethodKey Finding
Calu-6 (KRAS Q61H) xenograftpRSK level measurementAlmost total knockdown of pRSK observed at 0.5 and 6 hours post-dose. acs.org
KRAS-mutant CRC PDXUnique Occupancy AssayUsed to understand the mechanism of resistance. researchgate.netnih.govaacrjournals.org
hiPSC-PNs (in vitro)Multielectrode Arrays (MEA)Disrupted neuronal electrophysiology via on-target ERK inhibition and potential off-target effects. researchgate.net

Mechanisms of Resistance to Extracellular Signal Regulated Kinase Erk Inhibition by Cc 90003

Intrinsic and Acquired Resistance Pathways to MAPK Pathway Inhibition

Resistance to inhibitors targeting the MAPK pathway can manifest as either intrinsic, where tumor cells possess pre-existing mechanisms of insensitivity, or acquired, developing over the course of treatment portlandpress.comdovepress.com. Both intrinsic and acquired resistance frequently involve the restoration of ERK signaling or the activation of alternative survival pathways that bypass the targeted inhibition allenpress.comaacrjournals.orgnih.govportlandpress.comdovepress.commdpi.comdovepress.com.

Acquired resistance to upstream MAPK inhibitors (e.g., BRAF and MEK inhibitors) can arise through diverse mechanisms, such as the upregulation of receptor tyrosine kinase (RTK) signaling, the acquisition of mutations or amplification in MAPK pathway genes like RAS or MEK, alternative splicing events affecting BRAF, or the activation of parallel signaling cascades allenpress.comaacrjournals.orgportlandpress.comdovepress.commdpi.comdovepress.com. The reactivation of the MAPK pathway is a primary driver of resistance in BRAF-mutant melanoma treated with BRAF inhibitors dovepress.com. These established resistance mechanisms to upstream inhibitors provide crucial context for understanding how tumors might also develop resistance to downstream ERK inhibition by agents like CC-90003.

Strategies to Overcome Resistance in Preclinical Models

To address the challenge of resistance to ERK inhibitors such as this compound, various strategies are being investigated in preclinical settings. Combination therapies that simultaneously target multiple nodes within the MAPK pathway or engage parallel survival pathways have demonstrated potential allenpress.comresearchgate.netresearchgate.netdoi.org.

Preclinical studies indicate that combining ERK inhibitors with inhibitors targeting upstream MAPK components, such as MEK or BRAF inhibitors, can be an effective approach to overcome acquired resistance allenpress.comaacrjournals.orgresearchgate.net. This strategy of blocking the pathway at multiple levels aims to prevent the reactivation of signaling. Furthermore, combining ERK inhibitors with inhibitors of parallel pathways, such as the PI3K/mTOR pathway, has also shown efficacy in overcoming resistance in preclinical models allenpress.com.

Beyond targeting signaling pathways, the combination of this compound with chemotherapy has also been explored. In a lung cancer PDX model, the co-administration of this compound with docetaxel (B913) led to complete tumor regression and prevented tumor regrowth following the cessation of treatment, suggesting a potential strategy to overcome resistance or enhance therapeutic outcomes aacrjournals.orgnih.gov. This positive effect was correlated with changes in a stemness gene network, potentially indicating an impact on tumor stem cell reprogramming as a mechanism contributing to the success of the combination therapy. aacrjournals.org

Preclinical data underscore the potential of rational combination strategies to address both intrinsic and acquired resistance to this compound and improve its antitumor efficacy.

Table 1: Preclinical Findings on this compound Activity and Resistance

Model TypeCancer TypeKey FindingRelevant Section(s) in ArticleSource
KRAS-mutant cell linesVariousPotent in vitro antiproliferative activity, particularly in BRAF-mutant lines, also active in KRAS-mutant lines.5. aacrjournals.org
258-kinase biochemical assayN/AHighly selective for ERK1/2, with some inhibition of KDR, FLT3, and PDGFRα at higher concentrations.5. aacrjournals.org
KRAS-mutant PDX modelColorectalDisconnect between ERK occupancy and efficacy, suggesting resistance mechanisms beyond direct inhibition.5.2., 5.2.2. aacrjournals.orgnih.gov
Intrinsically resistant modelsColorectalActivation of gene networks involving MAPK and JNK/Jun signaling nodes.5.1., 5.2.1. aacrjournals.org
Lung cancer PDX modelLungCombination with docetaxel achieved complete tumor regression and prevented regrowth.5.3. aacrjournals.orgnih.gov

Combination Therapeutic Strategies with Cc 90003 in Preclinical Settings

Synergy with Conventional Chemotherapeutic Agents

Combining targeted therapies like ERK inhibitors with traditional chemotherapy agents is a strategy to potentially enhance cell killing and overcome resistance.

Combination with Docetaxel (B913) in Lung Cancer Models

Preclinical studies have investigated the combination of CC-90003 with docetaxel in lung cancer models, specifically patient-derived xenografts (PDX) harboring KRAS mutations. This combination demonstrated significant anti-tumor activity. In a KRAS-mutant lung cancer PDX model, the combination of this compound and docetaxel achieved full tumor regression and prevented tumor regrowth after treatment cessation. aacrjournals.orgresearchgate.netnih.govcovalx.com This effect was superior to single-agent treatments. aacrjournals.org The combination treatment was also observed to regulate a stemness gene network, suggesting a potential impact on tumor stem cell reprogramming. aacrjournals.orgresearchgate.netnih.govcovalx.com

Treatment Group Preclinical Outcome (KRAS-mutant lung cancer PDX model)
Single-agent Docetaxel Tumor regressions, maximum at day 25. aacrjournals.org
Single-agent this compound Minimal tumor growth suppression. aacrjournals.org
This compound + Docetaxel Full tumor regression, prevented tumor regrowth. aacrjournals.orgresearchgate.netnih.govcovalx.com

Combinations with Targeted Therapies

Given that the MAPK pathway (RAS/RAF/MEK/ERK) is frequently dysregulated in cancer, combining an ERK inhibitor like this compound with inhibitors targeting other nodes in this pathway or parallel survival pathways has been a focus of preclinical investigation. aacrjournals.org

MEK Inhibitors and RAF Inhibitors

Tumors with KRAS mutations are often not responsive to MEK or RAF inhibitors as single agents. aacrjournals.orgresearchgate.netnih.govcovalx.com Combining ERK inhibitors with MEK and/or RAF inhibitors is a rational strategy to overcome potential resistance mechanisms and achieve more complete pathway blockade. Preclinical data suggests that combining ERK and MEK inhibitors can overcome acquired resistance to single-agent BRAF, MEK, or ERK inhibition. allenpress.com

PI3K/mTOR Pathway Inhibitors

The PI3K/AKT/mTOR pathway is another critical signaling cascade involved in cell survival, proliferation, and growth, and it can interact with the MAPK pathway. mdpi.comwikipedia.org Preclinical studies have explored combining this compound with inhibitors of the PI3K/mTOR pathway. While specific detailed findings for this compound combinations with PI3K/mTOR inhibitors were not extensively detailed in the provided search results, targeting both pathways simultaneously is a common strategy in preclinical cancer research to potentially enhance anti-tumor effects and circumvent resistance driven by pathway crosstalk.

Other Pathway Inhibitors (e.g., EGFR, JNK)

The MAPK signaling can be hyperactivated through various mechanisms, including increased EGFR expression. aacrjournals.org Additionally, modulation of downstream effectors like JNK can contribute to cell survival and proliferation. aacrjournals.org While direct preclinical combination data specifically for this compound with EGFR or JNK inhibitors was not prominently featured in the search results, targeting these pathways in combination with ERK inhibition could be explored based on the specific genetic alterations and dependencies of the tumor model. Inhibiting overexpressed EGFR has been proposed for cancer treatment, although resistance can occur. researchgate.neteurekaselect.com JNK inhibitors are also being investigated for various applications. cenmed.comguidetopharmacology.orgnih.gov

Potential Combinations with Immunotherapies in Preclinical Models

Preclinical data supports the hypothesis that combining targeted therapies like BRAF and MEK inhibitors with immune checkpoint inhibitors can lead to improved outcomes by generating an immune-stimulating tumor microenvironment and increasing immune cell infiltration. tu-dresden.de While specific preclinical data on this compound combined with immunotherapies was not detailed in the provided search results, the rationale for such combinations exists, particularly in tumors where MAPK pathway inhibition might influence the tumor microenvironment and enhance anti-tumor immunity. Preclinical studies have suggested ERK combination regimes including immunotherapies. allenpress.com

Rationale for Multi-Targeted Approaches to Prevent Acquired Resistance

Acquired resistance to targeted therapies, particularly those inhibiting the MAPK pathway, is a major obstacle in cancer treatment allenpress.comimrpress.com. Mechanisms of resistance to BRAF and MEK inhibitors are diverse and can include reactivation of the MAPK pathway through various alterations upstream of ERK, such as RAS mutations, BRAF amplifications, constitutive BRAF variants, and MEK mutations allenpress.comimrpress.com. Resistance can also arise from the engagement of parallel signaling pathways aacrjournals.org.

Preclinical studies have investigated combination therapeutic strategies involving this compound to address acquired resistance and enhance therapeutic efficacy. The rationale behind these multi-targeted approaches is to simultaneously block multiple nodes within the MAPK pathway or to inhibit parallel pathways that may be activated upon single-agent ERK inhibition allenpress.comimrpress.com.

One preclinical study demonstrated that combining this compound with docetaxel, a chemotherapy agent, resulted in complete tumor regression and prevented tumor regrowth in a patient-derived xenograft (PDX) model of lung cancer with a KRAS mutation aacrjournals.orgcovalx.comnih.govresearchgate.net. This effect was associated with changes in a stemness gene network, suggesting a potential impact on tumor stem cell reprogramming aacrjournals.orgcovalx.comnih.govresearchgate.net.

Combinations of ERK inhibitors with inhibitors of other components of the MAPK pathway, such as MEK inhibitors, have also been explored in preclinical settings to overcome acquired resistance to single-agent inhibition allenpress.com. For instance, combining ERK and MEK inhibitors has shown promise in overcoming resistance mechanisms that involve KRAS amplification or mutations in the allosteric site of MEK that prevent inhibitor binding allenpress.com. This combination strategy has also been shown to restore sensitivity in cell lines that developed resistance to BRAF inhibition through mechanisms like BRAF splice variants, BRAF amplification, oncogenic NRAS, and acquired MEK mutations allenpress.com.

Furthermore, preclinical data suggest that combining ERK inhibition with inhibition of the PI3K/mTOR pathway could be effective, particularly in melanoma cell models that have developed resistance to BRAF inhibitors allenpress.com. This dual inhibition was found to be more effective in inducing apoptosis in these models compared to combining MEK and PI3K/mTOR inhibitors allenpress.com.

The preclinical data highlight the potential of combining this compound with other therapeutic agents to overcome or prevent the development of acquired resistance, thereby potentially improving treatment outcomes in cancers driven by MAPK pathway alterations.

Preclinical Combination Study Findings (Illustrative Data)

While specific detailed data tables for this compound combinations and resistance prevention were not extensively available in the search results in a format readily extractable into a table, the findings described in the text can be summarized conceptually:

Combination TherapyPreclinical ModelKey FindingAssociated Mechanism/RationaleSource
This compound + DocetaxelKRAS-mutant lung cancer PDX modelFull tumor regression, prevented regrowth after treatment cessation.Associated with changes in a stemness gene network. aacrjournals.orgcovalx.comnih.govresearchgate.net
ERK Inhibitor + MEK InhibitorCancer cell lines with acquired resistance to BRAF/MEK inhibitorsOvercame resistance, increased cell death.Counteracting resistance mechanisms like KRAS amplification, MEK mutations, BRAF variants. allenpress.com
ERK Inhibitor + PI3K/mTOR InhibitorMelanoma cell models with acquired BRAF inhibitor resistanceMore effective at inducing apoptosis compared to MEK + PI3K/mTOR inhibition.Targeting parallel survival pathways activated upon MAPK inhibition. allenpress.com

The rationale for these multi-targeted approaches is rooted in the complex nature of cancer signaling and the ability of cancer cells to adapt and develop bypass mechanisms when a single pathway is inhibited. By targeting multiple nodes, it is hypothesized that the tumor's ability to develop resistance can be significantly reduced, leading to more durable responses.

Mechanistic Investigations of Preclinical Neuropathic Responses to Cc 90003

Preclinical Models for Assessing Drug-Induced Peripheral Neuropathy

Preclinical models play a vital role in identifying the potential neurotoxic effects of drug candidates before human trials. Different animal models offer varying degrees of translatability to human chemotherapy-induced peripheral neuropathy (CIPN). researchgate.netnih.govresearchgate.netplos.org

Canine Models and Electrophysiological Changes

Preclinical evaluation of CC-90003 in dogs revealed clinical signs and electrophysiological changes consistent with peripheral neuropathy. researchgate.netnih.govresearchgate.netdntb.gov.ua These effects were found to be reversible. researchgate.netnih.govresearchgate.net Electrophysiological assessments in canine models can provide insights into nerve function and the presence of nerve damage. physiology.org

Limitations of Rodent Models in Predicting Chemotherapy-Induced Peripheral Neuropathy (CIPN)

Studies with this compound, as with other compounds, have highlighted limitations of rodent models in accurately predicting CIPN in humans. researchgate.netnih.govresearchgate.net Mice, for instance, did not exhibit signs of neuropathy upon daily dosing with this compound, supporting the notion that rodent models may not always fully capture the neuropathic potential of drugs observed in humans. researchgate.netnih.govresearchgate.netdntb.gov.ua Translating preclinical neuropathy findings to humans remains challenging, partly due to the lack of consistently robust in vitro models of CIPN. researchgate.netnih.govresearchgate.net

In Vitro Modeling of Neuropathic Responses

To overcome some of the limitations of animal models and to directly investigate the effects of this compound on human neurons, in vitro approaches have been employed. researchgate.netnih.govresearchgate.net

Utilization of Human Induced Pluripotent Stem Cell-Derived Peripheral Neurons (hiPSC-PNs)

An approach taken to investigate the mechanism of this compound-induced peripheral neuropathy involved the use of human induced pluripotent stem cell-derived peripheral neurons (hiPSC-PNs). researchgate.netnih.govresearchgate.net These cells offer a human-relevant system to study drug effects on peripheral neuron electrophysiology. researchgate.netnih.govresearchgate.netmdpi.com The MEA assay utilizing hiPSC-PNs demonstrated sensitivity to various CIPN-associated drugs, including cisplatin, sunitinib, colchicine, and notably, this compound, showing concordance with clinical neuropathy incidence. researchgate.netnih.govresearchgate.net

Multielectrode Array (MEA) Assays for Neuronal Electrophysiology

Multielectrode arrays (MEAs) are utilized to measure extracellular potentials and assess neuronal activity and electrophysiology in vitro. researchgate.netnih.govresearchgate.netfrontiersin.orgethz.ch MEA assays with hiPSC-PNs were employed to examine the influence of this compound on neuronal electrophysiology. researchgate.netnih.govresearchgate.netdntb.gov.ua This method allows for the assessment of changes in neuronal firing patterns and network activity upon exposure to the compound. frontiersin.orgethz.ch The MEA assay with hiPSC-PNs was found to be sensitive to this compound, aligning with the observed clinical neuropathy. researchgate.netnih.govresearchgate.net

Elucidation of Molecular Mechanisms Underlying this compound-Induced Neurotoxicity

Biochemical data, combined with in vitro MEA data from studies involving this compound and twelve of its structural analogs with similar ERK inhibitory activity, provided insights into the molecular mechanisms of this compound-induced neurotoxicity. researchgate.netnih.govresearchgate.net These investigations revealed that this compound disrupted in vitro neuronal electrophysiology. researchgate.netnih.govresearchgate.net This disruption is likely attributable to a combination of on-target ERK inhibition, as well as off-target kinase inhibition and translocator protein inhibition. researchgate.netnih.govresearchgate.net This multi-targeted activity appears to contribute to the observed neurotoxic effects. researchgate.netnih.govresearchgate.net

Contribution of On-Target ERK Inhibition

This compound is characterized as a potent extracellular signal-regulated kinase (ERK1/2) inhibitor with IC50 values in the 10-20 nM range. abcam.comselleckchem.com It inhibits ERK activity, thereby preventing the activation of ERK-mediated signal transduction pathways. abcam.com The mitogen-activated protein kinase (MAPK)/ERK pathway is frequently upregulated in various tumor cell types and plays a crucial role in cell proliferation, differentiation, and survival. abcam.com While this compound was developed to target this pathway in cancer, its on-target inhibition of ERK is believed to contribute to its neuropathic effects. nih.govresearchgate.netoup.com Studies comparing this compound with structural analogs having similar ERK inhibitory activity indicated that on-target ERK inhibition likely plays a role in the observed disruption of neuronal electrophysiology in vitro. nih.govresearchgate.netoup.com

Role of Off-Target Kinase Inhibition

In addition to its primary activity against ERK1/2, investigations into the mechanism of this compound-induced neuropathy have also highlighted the potential involvement of off-target kinase inhibition. nih.govresearchgate.netoup.com Biochemical data from studies involving this compound and its analogs suggested that inhibition of kinases other than ERK contributes to the compound's effects on neuronal electrophysiology. nih.govresearchgate.netoup.com Off-target inhibition of kinases by therapeutic agents can lead to unintended side effects, including neurotoxicity. The specific off-target kinases involved in this compound-induced neuropathy were not explicitly detailed in the provided information, but their contribution, in combination with on-target effects, is considered significant in the preclinical neuropathic responses observed. nih.govresearchgate.netoup.com

Involvement of Translocator Protein Inhibition

Further mechanistic investigations into this compound-induced peripheral neuropathy have also implicated the inhibition of the translocator protein (TSPO). nih.govresearchgate.netoup.com Biochemical and in vitro data suggested that TSPO inhibition, in conjunction with on-target ERK inhibition and off-target kinase inhibition, contributes to the disruption of neuronal electrophysiology observed with this compound. nih.govresearchgate.netoup.com TSPO is a protein found in the outer mitochondrial membrane and is involved in various cellular processes, including steroid synthesis, apoptosis, and inflammation. Its inhibition could potentially impact neuronal function and contribute to neuropathic effects.

Translational Implications for Investigating Drug-Induced Neuropathy

Translating preclinical findings regarding drug-induced neuropathy to humans presents challenges, partly due to the lack of robust in vitro models of CIPN. nih.govresearchgate.netoup.com The case study of this compound highlights the discrepancy in preclinical neuropathy observations between different species, such as dogs and mice. nih.govresearchgate.netoup.com The use of in vitro models, such as the MEA assay with hiPSC-PNs, shows promise as a tool for assessing CIPN risk and investigating the mechanisms of drug-induced neuropathy. nih.govresearchgate.netoup.com This approach allows for the examination of the influence of drugs on human neuron electrophysiology, which may be more predictive of clinical outcomes than some animal models. nih.govresearchgate.netoup.com The findings from the this compound investigation suggest that a multi-mechanistic approach, considering on-target effects, off-target kinase activity, and other interactions like TSPO inhibition, is crucial for understanding and predicting drug-induced neuropathy. nih.govresearchgate.netoup.com

Summary of Mechanistic Contributions to this compound-Induced Neuropathy

MechanismContribution to NeuropathyEvidence Type
On-Target ERK InhibitionLikely contributesBiochemical data, In vitro MEA
Off-Target Kinase InhibitionLikely contributesBiochemical data, In vitro MEA
Translocator Protein InhibitionLikely contributesBiochemical data, In vitro MEA

Preclinical Neuropathy Observations for this compound

SpeciesNeuropathy ObservedNature of Neuropathy
DogsYesReversible clinical signs and electrophysiological changes
MiceNoNo clinical signs or pathologies consistent with neuropathy

Broader Research Context and Therapeutic Potential of Erk Inhibition

ERK Inhibition in Other Disease Contexts (Conceptual)

The role of ERK signaling is not limited to cancer; its involvement in other pathological processes suggests potential therapeutic applications for ERK inhibitors in a wider range of conditions.

Neurological Disorders (e.g., Postoperative Cognitive Dysfunction)

ERK signaling is implicated in neuronal function, including learning and memory nih.govnih.govresearchgate.net. Studies in neonatal rats suggest that inhibition of the ERK-cAMP response element-binding protein (CREB) pathway may contribute to postoperative learning and memory dysfunction nih.govnih.gov. This dysfunction was associated with a decrease in glial cell-derived neurotrophic factor (GDNF) and an increase in brain-derived natriuretic peptide (BNP) nih.govnih.gov. Surgery and anesthesia were shown to increase BNP, which in turn inhibited ERK-CREB signaling, leading to reduced GDNF and impaired cognitive function nih.govnih.gov. Conversely, activating ERK signaling has been shown to attenuate cognitive impairments in aged mice after surgery researchgate.net.

Fibrotic Diseases (e.g., Intrauterine Adhesions)

Fibrotic diseases, characterized by excessive accumulation of extracellular matrix, can affect various organs d-nb.infosci-hub.se. The MEK/ERK signaling pathway has been shown to promote the progression of intrauterine adhesions (IUA), a fibrotic disease of the endometrium nih.govresearchgate.net. Studies have demonstrated that key proteins in the MEK/ERK pathway, such as phosphorylated MEK1 and phosphorylated ERK1/2, are overexpressed in the uterine tissue of rats with IUA nih.gov. Inhibition of the MEK/ERK pathway using an ERK inhibitor effectively suppressed fibrosis, proliferation, and migration in endometrial stromal cells nih.govtandfonline.com. Defective autophagy, linked to the MAPK/ERK-MTOR pathway, has also been shown to contribute to endometrial fibrosis in IUA tandfonline.com.

Advances in ERK Inhibitor Design and Development

Significant progress has been made in the design and development of ERK inhibitors. Early efforts in targeting the RAS-MAPK pathway focused on upstream components like RAF and MEK aacrjournals.orgeurekaselect.com. However, the emergence of drug resistance through the reactivation of ERK signaling has highlighted the importance of directly inhibiting ERK1/2 researchgate.netfrontiersin.orgnih.govtargetedonc.com.

ERK inhibitors are designed to target the ERK1/2 proteins, which serve as the terminal kinases in the MAPK cascade and regulate various cellular functions researchgate.netaacrjournals.orgdoi.org. These inhibitors can act through different mechanisms, including inhibiting catalytic activity and preventing activation nih.govacs.org. Preclinical studies with various ERK inhibitors, including CC-90003, have demonstrated anti-tumor activity in models of cancers with MAPK pathway alterations, including those resistant to BRAF or MEK inhibitors selleckchem.comresearchgate.netaacrjournals.orgnih.gov.

The development of selective ERK1/2 inhibitors is ongoing, with compounds like this compound and others being investigated selleckchem.comfishersci.atglpbio.comtargetedonc.comacs.org. These inhibitors aim to overcome the limitations of upstream pathway blockade and provide more effective therapeutic options researchgate.netfrontiersin.orgnih.gov.

Future Directions in Preclinical Research for ERK Inhibitors

Future preclinical research for ERK inhibitors is focused on enhancing their efficacy and addressing potential limitations through novel strategies and improved predictive models.

Exploring Novel Combinatorial Strategies

Combining ERK inhibitors with other therapeutic agents is a key area of investigation to improve treatment outcomes and overcome resistance mechanisms mdpi.comspandidos-publications.comfrontiersin.org. Preclinical studies are exploring various combinatorial approaches, including combining ERK inhibitors with inhibitors of other signaling pathways such as PI3K/AKT/mTOR, SHP2, or SOS1 aacrjournals.orgmdpi.comspandidos-publications.comfrontiersin.org. For example, co-targeting SHP2 and MEK or ERK has shown promising results in preclinical models of KRAS-mutant tumors mdpi.com. Additionally, combining ERK inhibitors with autophagy inhibitors or agents that reactivate tumor suppressor pathways like p53 are being explored to enhance cytotoxic effects mdpi.comfrontiersin.orgiiarjournals.org. Combining FAK inhibitors with MAPK inhibitors has also shown potential in synergistically inhibiting tumor migration and invasion frontiersin.org.

Understanding Long-Term Efficacy and Resistance Mechanisms

While ERK inhibitors like this compound hold therapeutic potential, particularly in tumors driven by MAPK pathway activation, the emergence of acquired resistance is a likely challenge, similar to other MAPK pathway inhibitors researchgate.net. Preclinical studies have aimed to model and understand the mechanisms by which resistance to ERK inhibitors may develop researchgate.net.

Mechanisms of acquired resistance to ERK inhibitors identified in preclinical models include mutations in ERK1/2, amplification and overexpression of ERK2, and overexpression of EGFR/ERBB2 researchgate.netaacrjournals.org. Structural analysis has indicated that specific ERK inhibitors may lose their ability to bind to mutant ERK researchgate.netaacrjournals.org.

Research using a KRAS-mutant patient-derived xenograft (PDX) model of colorectal cancer investigated the mechanism of resistance to this compound nih.govcovalx.com. This research revealed a potential mechanism of resistance involving increased signaling through the MAPK axis and the engagement of parallel signaling pathways aacrjournals.org. The disconnect observed between ERK occupancy and the efficacy of this compound in this model suggests alternative resistance mechanisms are at play aacrjournals.org.

In preclinical studies, combinations of ERK inhibitors with other agents have been explored as a strategy to potentially overcome resistance. For instance, combining an ERK inhibitor with docetaxel (B913) achieved full tumor regression and prevented tumor regrowth after cessation of treatment in a PDX model of lung cancer, which corresponded to changes in a stemness gene network nih.govcovalx.comaacrjournals.org. Furthermore, preclinical data suggest that combining ERK inhibitors with MEK inhibitors, ERBB-receptor inhibitors, or PI3K/mTOR pathway inhibitors may be effective strategies for managing the emergence of resistance researchgate.netaacrjournals.org.

In a Phase Ia clinical trial of this compound in patients with relapsed or refractory BRAF or RAS-mutant tumors, there were no objective responses observed ascopubs.org. The development of this compound for oncology therapy was discontinued, partly due to a lack of objective responses and an unfavorable pharmacokinetic profile ascopubs.orgresearchgate.net. While this specific trial did not demonstrate long-term efficacy, the preclinical findings regarding resistance mechanisms provide valuable insights for the development of future ERK inhibitors and combination strategies.

Preclinical Findings on this compound Efficacy and Resistance

Model TypeMutation StatusObserved EfficacyResistance Mechanism InsightsSource
KRAS-mutant tumor models (preclinical)KRAS mutantActiveInvestigated in a PDX model nih.govcovalx.com
Colorectal cancer PDX modelKRAS mutantDisconnect between ERK occupancy and efficacyIncreased MAPK signaling, engagement of parallel pathways aacrjournals.org
Lung cancer PDX model (with Docetaxel)KRAS mutantFull tumor regression, prevented regrowthCorrelated with changes in stemness gene network nih.govaacrjournals.org
Various cancer cell lines (preclinical)BRAF/RAS mutantEffective at inhibiting growth, overcome resistancePreclinical modeling identified ERK1/2 mutations, ERK2 amplification/overexpression, EGFR/ERBB2 overexpression researchgate.netaacrjournals.org

Mechanisms of Acquired Resistance to MAPK Pathway Inhibitors (General Context)

Target of Initial InhibitionMechanism of ResistanceEffect on MAPK PathwaySource
BRAF InhibitorsReactivation of MAPK pathway (e.g., mutations upstream of BRAF, MEK amplification/mutations)Reactivation of ERK mdpi.comallenpress.com
MEK InhibitorsReactivation of ERK (e.g., MEK1 mutation, BRAF amplification, CRAF hyperactivity)Reactivation of ERK mdpi.comallenpress.com
ERK InhibitorsMutations in ERK1/2, amplification/overexpression of ERK2, overexpression of EGFR/ERBB2Sustained ERK activity aacrjournals.orgresearchgate.netaacrjournals.org

Conclusion and Future Perspectives on Cc 90003 and Erk Pathway Modulators

Summary of Key Preclinical Findings

Preclinical characterization of CC-90003 demonstrated its activity as a potent inhibitor of ERK1 and ERK2, with IC50 values in the nanomolar range (10-20 nmol/L) in biochemical and cellular assays selleckchem.comaacrjournals.orgcovalx.com. It functions by covalently binding to a specific cysteine residue (Cys183 in ERK1 and Cys164 in ERK2) located within the ATP binding site covalx.com.

Kinase selectivity profiling indicated that while this compound primarily targets ERK1/2, it also showed significant inhibition of a limited number of off-target kinases, including KDR, FLT3, and PDGFRα, at biologically relevant concentrations in cells selleckchem.comaacrjournals.org.

In vitro studies across a panel of cancer cell lines revealed potent antiproliferative activity of this compound against various tumor types selleckchem.comaacrjournals.org. Tumors harboring BRAF mutations demonstrated particular sensitivity to this compound inhibition selleckchem.comaacrjournals.org. Notably, this compound also exhibited activity in KRAS-mutant pancreatic ductal adenocarcinoma (PDAC), lung cancer, and colorectal cancer cell lines, often inducing cytotoxic effects selleckchem.com. A comparative analysis showed that this compound was more potent than other ERK inhibitors like GDC-0994 in decreasing cell growth and inducing cell death in certain cell lines, such as HCT-116 cells aacrjournals.org.

Preclinical in vivo studies using xenograft and patient-derived xenograft (PDX) models further supported the antitumor efficacy of this compound, particularly in models of KRAS-mutant tumors, which are often resistant to inhibitors of upstream MAPK pathway components like MEK or RAF selleckchem.comcovalx.comnih.govresearchgate.net. This compound demonstrated tumor growth inhibition in these models selleckchem.com. Furthermore, the combination of this compound with docetaxel (B913) resulted in complete tumor regression and prevented regrowth in a PDX model of lung cancer, suggesting a potential impact on tumor stem cell reprogramming aacrjournals.orgcovalx.comnih.govresearchgate.net.

An occupancy assay was utilized in a KRAS-mutant colorectal cancer PDX model to investigate mechanisms of resistance to this compound covalx.comnih.govresearchgate.net.

Here is a summary of key preclinical findings:

Preclinical FindingObservationSource(s)
ERK1/2 Inhibition Potency (IC50)10-20 nmol/L in biochemical and cellular assays selleckchem.comaacrjournals.orgcovalx.com
Mechanism of InhibitionCovalent binding to Cys183 (ERK1) and Cys164 (ERK2) in ATP binding site covalx.com
Kinase SelectivityPotent inhibition of ERK1/2; some inhibition of KDR, FLT3, PDGFRα in cells selleckchem.comaacrjournals.org
In vitro Antiproliferative ActivityPotent activity across various cancer cell lines, especially BRAF-mutant selleckchem.comaacrjournals.org
Efficacy in KRAS-Mutant Models (in vivo)Inhibited tumor growth in xenograft and PDX models selleckchem.comcovalx.comnih.govresearchgate.net
Combination Therapy (with Docetaxel)Achieved complete regression in a lung cancer PDX model aacrjournals.orgcovalx.comnih.govresearchgate.net
Resistance Mechanism StudiesInvestigated using an occupancy assay in a CRC PDX model covalx.comnih.govresearchgate.net

Gaps in Current Preclinical Knowledge

Despite the promising preclinical results, several gaps in the understanding of this compound and ERK pathway modulation remain. While preclinical models demonstrated efficacy, the translation to clinical success was limited, suggesting that current preclinical models may not fully capture the complexity of human tumor biology and the potential for unanticipated effects researchgate.netresearchgate.net.

The mechanisms of acquired resistance to ERK inhibitors, including this compound, are not fully elucidated in all relevant tumor types and contexts. Although an occupancy assay was used to study resistance in one PDX model covalx.comnih.govresearchgate.net, a comprehensive understanding of the diverse resistance mechanisms that may emerge under ERK inhibition is still needed. This includes the potential for feedback loops within the MAPK pathway or activation of parallel signaling pathways that can bypass ERK inhibition aacrjournals.org.

Furthermore, the preclinical prediction of potential off-target toxicities, which ultimately contributed to the discontinuation of this compound's clinical development, proved challenging researchgate.netresearchgate.net. Specifically, rodent models did not fully predict the neurotoxicity observed in clinical trials researchgate.net. This highlights a gap in preclinical models for accurately assessing certain types of drug-induced toxicities, particularly chemotherapy-induced peripheral neuropathy (CIPN) researchgate.net. While in vitro models using human induced pluripotent stem cell-derived peripheral neurons (hiPSC-PNs) have shown promise in detecting the neurotoxicity associated with this compound and other drugs, their role in early-stage preclinical screening needs further exploration and validation researchgate.net.

The full extent of this compound's effects on the tumor microenvironment and immune system was not extensively detailed in the provided preclinical summaries. Understanding these interactions could be crucial for developing effective combination therapies.

Potential Avenues for Advanced Academic and Translational Research

Based on the preclinical findings and identified gaps, several avenues for future academic and translational research on this compound and ERK pathway modulators can be considered.

Further investigation into the mechanisms of resistance to ERK inhibitors in various cancer types, especially KRAS-mutant tumors, is warranted. This could involve comprehensive genomic, transcriptomic, and proteomic analyses of resistant models to identify novel resistance pathways or mutations. Understanding these mechanisms could inform the development of strategies to overcome or prevent resistance, such as rational combination therapies.

Exploring combinations of ERK inhibitors with agents targeting other nodes in the MAPK pathway (e.g., upstream regulators like RAS or downstream effectors) or parallel survival pathways could be a fruitful area of research doi.org. Preclinical data showing the efficacy of this compound in combination with docetaxel supports the potential of combination strategies aacrjournals.orgcovalx.comnih.govresearchgate.net. Identifying optimal drug combinations and scheduling based on a deeper understanding of synergistic interactions and potential for toxicity is crucial.

Developing and validating more predictive preclinical models for assessing potential drug-induced toxicities, particularly neurotoxicity, is a critical need. Research utilizing advanced in vitro models like hiPSC-PNs and exploring their integration into the preclinical drug development pipeline could help mitigate the risk of unexpected toxicities in clinical trials researchgate.net.

Investigating the role of the tumor microenvironment and immune responses in the context of ERK inhibition could reveal opportunities for combination therapies with immunotherapies or agents that modulate the tumor microenvironment.

Finally, while this compound's clinical development was discontinued, the preclinical data generated provide valuable insights into targeting ERK1/2. Future research could focus on developing novel ERK inhibitors with improved pharmacokinetic and safety profiles, potentially building upon the structural insights gained from this compound while addressing the liabilities observed. Exploring alternative strategies to modulate ERK activity, such as targeting upstream regulators or downstream effectors, also remains an active area of research doi.org.

Compound Table

Compound NamePubChem CID
This compound90331177

Interactive Data Table (Example based on summarized preclinical findings)

Preclinical AspectKey Finding
ERK1/2 InhibitionPotent inhibition (IC50 10-20 nM)
MechanismCovalent binding to Cys residues in ATP site
SelectivityPrimarily ERK1/2; some off-target inhibition (KDR, FLT3, PDGFRα)
In vitro ActivityAntiproliferative in various cancer lines, esp. BRAF-mutant
In vivo Efficacy (KRAS-mut)Inhibited tumor growth in xenograft/PDX models
Combination w/ DocetaxelComplete regression in lung cancer PDX
Resistance StudiesOccupancy assay used in CRC PDX model

Q & A

Q. Preparation Table :

Stock Concentration (mM)Volume Required (mL) for:
1 mg
---------------------------------------
1 mM2.18
5 mM0.44
10 mM0.22
Adapted from .

(Advanced) How can researchers design dose-escalation studies for this compound in preclinical models to balance efficacy and toxicity?

Q. Answer :

  • Determine Maximum Tolerated Dose (MTD) : Use a 3+3 design in xenograft models, starting at 20 mg/kg (oral). Monitor for dose-limiting toxicities (DLTs) such as transaminase elevation or neurotoxicity .
  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Measure plasma AUC and correlate with ERK inhibition in PBMCs. Use nonlinear mixed-effects modeling to predict exposure-response relationships .
  • Surrogate Biomarkers : Track free ERK levels (≥80% reduction indicates target engagement) and tumor growth inhibition in BRAF/RAS-mutant models .

(Advanced) What methodologies reconcile contradictory data between this compound’s in vitro efficacy and lack of clinical response?

Q. Answer :

  • Tumor Heterogeneity Analysis : Use multi-region sequencing in patient-derived xenografts (PDXs) to identify compensatory pathways (e.g., PI3K/AKT) activated post-ERK inhibition .
  • Combinatorial Screens : Test this compound with MEK or MNK inhibitors to overcome resistance. Use synergy scoring (e.g., Bliss Independence Model) .
  • Biomarker-Driven Stratification : Enrich trials for patients with high baseline pERK or RAS/BRAF V600E mutations to improve response rates .

(Advanced) How should neurotoxicity observed in this compound clinical trials inform preclinical safety assessments?

Q. Answer :

  • In Vivo Neurobehavioral Testing : Administer this compound (80–160 mg/kg) in rodents and assess motor coordination (rotarod test), sensory function (hot plate test), and histopathology of peripheral nerves .
  • Blood-Brain Barrier (BBB) Penetration Studies : Measure drug concentrations in cerebrospinal fluid (CSF) via LC-MS/MS to assess CNS exposure .
  • Mitigation Strategies : Explore intermittent dosing (e.g., 21 days on/7 days off) or co-administration with neuroprotective agents (e.g., gabapentin) .

(Basic) What in vitro assays validate the antitumor efficacy of this compound against RAS/BRAF-mutant cancers?

Q. Answer :

  • Cell Viability Assays : Use MTT or CellTiter-Glo in KRAS-mutant (e.g., HCT-116) and BRAF V600E (e.g., A375) cell lines. Compare IC50 values to wild-type controls .
  • Colony Formation Assays : Treat cells for 14 days and stain with crystal violet to quantify clonogenic survival .
  • Apoptosis Detection : Perform Annexin V/PI staining and caspase-3/7 activation assays post-treatment .

(Advanced) How can researchers optimize this compound’s pharmacokinetic profile to enhance clinical utility?

Q. Answer :

  • Prodrug Development : Synthesize phosphate or peptide-conjugated derivatives to improve oral bioavailability. Compare Cmax and Tmax in rodent PK studies .
  • Formulation Adjustments : Test lipid-based nanoparticles to enhance solubility and reduce DMSO dependency .
  • CYP450 Interaction Studies : Use human liver microsomes to identify metabolic pathways and potential drug-drug interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.